3-(3-bromo-4-methoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O3/c1-27-18-4-2-14(10-16(18)21)3-5-19(26)25-12-15-11-22-20(23-17(15)13-25)24-6-8-28-9-7-24/h2,4,10-11H,3,5-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKICVSRWXPWXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-bromo-4-methoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Bromine-substituted aromatic ring : The presence of the bromine atom is crucial for biological activity, often enhancing the lipophilicity and biological interactions.
- Methoxy group : This group can influence the compound's solubility and interaction with biological targets.
- Morpholino and pyrrolo[3,4-d]pyrimidine moieties : These functional groups are known for their roles in modulating enzyme activity and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or disease pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, possibly through disruption of cell membrane integrity or inhibition of bacterial enzyme activity.
Antimicrobial Activity
Studies have indicated that similar compounds exhibit moderate to strong antibacterial activity. For instance, compounds with a bromine atom on the phenyl ring have shown significant effectiveness against Salmonella typhi and Bacillus subtilis . This suggests that our compound may possess comparable antimicrobial properties.
Anticancer Activity
Recent research highlights the anticancer potential of related pyrimidine derivatives. For example, compounds structurally similar to our target have demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells . The mechanism often involves apoptosis induction through interaction with Bcl-2 proteins .
Case Studies
- Case Study 1: Anticancer Screening
-
Case Study 2: Antimicrobial Efficacy
- Another study evaluated a series of brominated phenyl compounds for their antibacterial properties. The results indicated that these compounds exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, reinforcing the hypothesis that our compound may also display similar antimicrobial properties .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and synthetic differences between the target compound and related molecules from literature:
Key Differences and Implications
Core Heterocycle: The target’s pyrrolo[3,4-d]pyrimidine core differs from pyrrolo[2,3-d]pyrimidine () and thieno[2,3-d]pyrimidine (–4) in nitrogen positioning and ring fusion, altering electronic density and binding pocket compatibility. Morpholino-substituted purines () exhibit distinct hydrogen-bonding patterns compared to pyrrolopyrimidines, suggesting divergent target selectivity .
Substituent Effects: The 3-bromo-4-methoxyphenyl group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the fluoro-nitro () or fluorophenyl () groups. Bromine may serve as a synthetic handle for further derivatization.
Synthetic Routes: The target compound’s synthesis likely involves coupling a bromo-methoxyphenyl propanone intermediate with a pre-functionalized pyrrolopyrimidine-morpholino precursor, analogous to methods in (bromobenzene-mediated coupling) . Catalytic methods (e.g., FeCl3-SiO2 in –4) or SNAr reactions () are alternative strategies for similar scaffolds .
Biological Activity: While direct pharmacological data for the target compound is unavailable, morpholino-pyrrolopyrimidines are frequently associated with kinase inhibition (e.g., PI3K, mTOR). The bromo-methoxy group may enhance cellular permeability over nitro or amino analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
